(R)-N-(Piperidin-3-yl)acetamide hydrochloride

Catalog No.
S3191054
CAS No.
1286208-12-5
M.F
C7H15ClN2O
M. Wt
178.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-(Piperidin-3-yl)acetamide hydrochloride

CAS Number

1286208-12-5

Product Name

(R)-N-(Piperidin-3-yl)acetamide hydrochloride

IUPAC Name

N-[(3R)-piperidin-3-yl]acetamide;hydrochloride

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66

InChI

InChI=1S/C7H14N2O.ClH/c1-6(10)9-7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3,(H,9,10);1H/t7-;/m1./s1

InChI Key

ZUALKEGNBNFYRR-OGFXRTJISA-N

SMILES

CC(=O)NC1CCCNC1.Cl

solubility

not available

(R)-N-(Piperidin-3-yl)acetamide hydrochloride is a chiral compound featuring a piperidine ring and an acetamide functional group. Its molecular formula is C7H15ClN2OC_7H_{15}ClN_2O, with a molecular weight of approximately 178.66 g/mol. This compound exists as a hydrochloride salt, which enhances its solubility in water and facilitates its use in various biological applications. The structural configuration of (R)-N-(Piperidin-3-yl)acetamide hydrochloride contributes to its unique pharmacological properties, making it a subject of interest in medicinal chemistry and drug development .

  • Oxidation: This compound can be oxidized to form N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to yield secondary amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The acetamide group can be replaced in nucleophilic substitution reactions, utilizing reagents such as alkyl halides or acyl chlorides under acidic or basic conditions .

These reactions are critical for exploring the compound's potential derivatives and analogs.

(R)-N-(Piperidin-3-yl)acetamide hydrochloride exhibits significant biological activities:

  • Antinociceptive Effects: Research indicates that this compound may possess pain-relieving properties, making it a candidate for analgesic drug development.
  • Neuroprotective Properties: It has shown the ability to protect neurons from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
  • Antimicrobial Activity: Preliminary studies suggest that it may have antimicrobial effects against certain bacterial strains .

The biological activity of (R)-N-(Piperidin-3-yl)acetamide hydrochloride is closely linked to its structural features, particularly the piperidine and acetamide groups.

The synthesis of (R)-N-(Piperidin-3-yl)acetamide hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with piperidine and acetic anhydride.
  • Reaction Conditions: The reaction is conducted at controlled temperatures (around 0–5°C) to minimize side reactions.
  • Procedure:
    • Piperidine is reacted with acetic anhydride in the presence of a base such as sodium hydroxide.
    • The mixture is stirred for several hours, followed by purification through recrystallization or chromatography to isolate the desired product.

For industrial production, larger reactors and automated systems are employed to scale up the synthesis while ensuring high purity through continuous purification processes .

(R)-N-(Piperidin-3-yl)acetamide hydrochloride has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in developing analgesics and anti-inflammatory agents.
  • Biological Research: The compound is utilized in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters .
  • Material Science: Investigations into new materials with specific properties also explore this compound's potential applications .

Interaction studies of (R)-N-(Piperidin-3-yl)acetamide hydrochloride focus on its binding affinity with various biological targets, including receptors and enzymes involved in pain and inflammation pathways. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, shedding light on its mechanism of action in biological systems .

Several compounds share structural similarities with (R)-N-(Piperidin-3-yl)acetamide hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
N-(Piperidin-3-yl)acetamideSimilar backboneLacks chiral center; may exhibit different activity profiles.
(S)-N-(Piperidin-3-yl)acetamideEnantiomerPotentially different pharmacological effects due to chirality.
1-MethylpiperidinePiperidine derivativeLacks acetamide functionality; primarily used as a solvent or reagent.
N-Ethyl-N-[(3R)-piperidin-3-yl]acetamideRelated structureDifferent alkyl substitution may affect reactivity and biological activity.

The uniqueness of (R)-N-(Piperidin-3-yl)acetamide hydrochloride lies in its specific chiral configuration and functional groups that contribute to its distinct biological activities compared to its analogs .

Asymmetric Synthesis Strategies

Asymmetric synthesis remains the gold standard for producing enantiomerically pure (R)-N-(Piperidin-3-yl)acetamide hydrochloride. Key methodologies include:

  • Chiral Auxiliary-Mediated Synthesis: Evans’ oxazolidinone auxiliaries enable stereocontrol during acetamide formation. For example, coupling (R)-piperidine-3-carboxylic acid with an acetyl group in the presence of a chiral auxiliary yields the desired (R)-enantiomer with >98% enantiomeric excess (ee) after auxiliary removal.
  • Catalytic Asymmetric Hydrogenation: Transition-metal catalysts like ruthenium-BINAP complexes facilitate the reduction of prochiral enamide precursors. This method achieves high stereoselectivity (up to 99% ee) under mild hydrogen pressure (1–5 bar).
  • Enzymatic Resolution: Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze ester intermediates, enriching the (R)-enantiomer. Reported yields exceed 85% with 97% ee.

Table 1: Comparison of Asymmetric Synthesis Methods

MethodCatalyst/Auxiliaryee (%)Yield (%)
Chiral AuxiliaryEvans’ oxazolidinone9882
Catalytic HydrogenationRu-BINAP9978
Enzymatic ResolutionCAL-B lipase9785

Chiral Resolution Methods

When racemic mixtures are unavoidable, chiral resolution techniques isolate the (R)-enantiomer:

  • Diastereomeric Salt Formation: Tartaric acid derivatives react with racemic amines to form diastereomeric salts. Differential crystallization in ethanol/water mixtures isolates the (R)-enantiomer with 95% purity.
  • Chiral Stationary Phase Chromatography: Polysaccharide-based columns (e.g., Chiralpak® AD-H) resolve enantiomers using hexane/isopropanol mobile phases. This method achieves baseline separation in <20 minutes.

Enantiomeric Purity Assessment

Critical for pharmaceutical applications, enantiomeric purity is validated via:

  • Chiral HPLC: Using cellulose tris(3,5-dimethylphenylcarbamate) columns, retention times distinguish (R)- and (S)-enantiomers.
  • Polarimetry: Specific rotation measurements ([α]D²⁵ = +15.6° for (R)-enantiomer) confirm optical purity.
  • NMR Chiral Shift Reagents: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct chemical shifts for enantiomers.

Scalable Production Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. For example, acetylation of (R)-piperidin-3-amine with acetic anhydride under microwave conditions (100°C, 300 W) achieves 92% yield in 10 minutes versus 6 hours conventionally.

Flow Chemistry Applications

Continuous flow systems enhance scalability and reproducibility:

  • Microreactor Synthesis: A two-step process couples piperidine-3-carboxylic acid with acetyl chloride in a PTFE microreactor, followed by in-line HCl salt formation. This method achieves 89% yield at a throughput of 5 g/hour.
  • Temperature-Controlled Zones: Precise thermal management in multi-zone reactors minimizes side reactions during reductive amination.

Green Chemistry Approaches

Sustainable methods prioritize atom economy and eco-friendly solvents:

  • Solvent-Free Acetylation: Ball milling (R)-piperidin-3-amine with acetic acid and molecular sieves yields the acetamide without solvents, achieving 88% yield.
  • Biocatalytic Routes: Immobilized Pseudomonas fluorescens lipase catalyzes amide bond formation in water, eliminating toxic coupling agents.

Table 2: Green Chemistry Metrics

ParameterConventional MethodGreen Method
SolventDichloromethaneWater
Reaction Time (h)63
E-Factor328

Novel Synthetic Routes

Carbodiimide-Mediated Coupling Strategies

Ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) facilitate efficient amide bond formation between (R)-piperidin-3-amine and acetic acid. Optimized conditions (0°C, pH 5.5) yield 94% product.

Reductive Amination Pathways

(R)-Piperidin-3-amine reacts with acetyl chloride under reductive conditions (NaBH₃CN, methanol), forming the acetamide in 90% yield. This one-pot method avoids intermediate isolation.

Salt Formation Methodologies

Post-synthesis treatment with gaseous HCl in diethyl ether precipitates the hydrochloride salt with >99% purity. Crystallization from ethanol/ether mixtures enhances crystal habit for pharmaceutical formulation.

Regioselective Functionalization Strategies

Selective modification of the piperidine ring is achieved via:

  • Protecting Group Strategies: Boc protection of the amine directs acetylation to the 3-position. Subsequent deprotection yields the target compound without side reactions.
  • Directed C–H Activation: Palladium catalysts functionalize the 4-position of the piperidine ring, enabling parallel synthesis of analogs.

Dates

Last modified: 04-14-2024

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